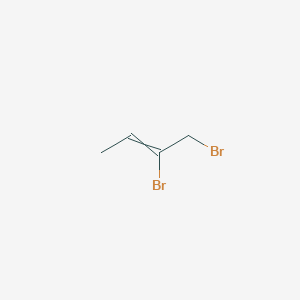

1,2-Dibromobut-2-ene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2-dibromobut-2-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Br2/c1-2-4(6)3-5/h2H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFPLAXWLJIGINL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(CBr)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60711029 | |

| Record name | 1,2-Dibromobut-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60711029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20629-39-4, 79629-38-2 | |

| Record name | 1,2-Dibromo-2-butene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20629-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dibromobut-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60711029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (E)-1,2-Dibromobut-2-ene and Related Isomers

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of (E)-1,2-dibromobut-2-ene. Due to the limited availability of experimental data for this specific isomer, this document also includes experimentally determined physical properties for the closely related and more extensively studied isomer, (E)-1,4-dibromobut-2-ene, for comparative purposes. This guide is intended to serve as a valuable resource, offering clear data presentation, detailed experimental methodologies, and logical visualizations to support research and development activities.

Data Presentation: Physical Properties

The quantitative data for (E)-1,2-dibromobut-2-ene are primarily computed values, while experimental data are available for (E)-1,4-dibromobut-2-ene. These are summarized in the tables below for clear comparison.

Table 1: Computed Physical Properties of (E)-1,2-Dibromobut-2-ene

| Property | Value | Source |

| Molecular Formula | C₄H₆Br₂ | PubChem[1] |

| Molecular Weight | 213.90 g/mol | PubChem[1] |

| IUPAC Name | (E)-1,2-dibromobut-2-ene | PubChem[1] |

| Synonyms | trans-1,2-Dibromobut-2-ene | PubChem[1] |

| XLogP3 | 2.3 | PubChem[1] |

| Exact Mass | 211.88363 Da | PubChem[1] |

Table 2: Experimental Physical Properties of (E)-1,4-Dibromobut-2-ene

| Property | Value | Source |

| Molecular Formula | C₄H₆Br₂ | NIST[2], Guidechem[3] |

| Molecular Weight | 213.90 g/mol | ChemSrc[4] |

| CAS Number | 821-06-7 | NIST[2] |

| Appearance | White to light yellow crystal powder | Guidechem[3] |

| Melting Point | 48-53 °C | ChemSrc[4] |

| Boiling Point | 203-205 °C at 760 mmHg | ChemSrc[4], ChemicalBook[5] |

| Density | 1.9 ± 0.1 g/cm³ | ChemSrc[4] |

| Refractive Index | 1.553 | JIGS Chemical Limited[6] |

| Solubility | Insoluble in water; soluble in chloroform and methanol | ChemicalBook[5], JIGS Chemical Limited[6] |

| Flash Point | 71.9 ± 21.0 °C | ChemSrc[4] |

| Stability | Light sensitive | ChemBK[7] |

Experimental Protocols

The following are detailed, generalized methodologies for the determination of the key physical properties of haloalkenes like dibromobutene isomers.

1. Melting Point Determination (for solid compounds)

The melting point is determined by observing the temperature at which a solid transitions to a liquid. A sharp melting point range (typically 0.5-1.0°C) is indicative of a pure compound.

-

Apparatus: Mel-Temp apparatus or Thiele tube, capillary tubes, thermometer.

-

Procedure:

-

A small amount of the crystalline sample is introduced into a thin-walled capillary tube, which is sealed at one end.

-

The capillary tube is placed in a heating apparatus (like a Mel-Temp or Thiele tube) along with a thermometer.

-

The sample is heated slowly, at a rate of approximately 2°C per minute, to allow for thermal equilibrium.

-

The temperatures at which the first drop of liquid appears and at which the entire sample becomes liquid are recorded. This range is the melting point of the sample.[8]

-

2. Boiling Point Determination (for liquid compounds)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

-

Apparatus: Distillation flask, condenser, thermometer, heating mantle, boiling chips.

-

Procedure:

-

The liquid sample is placed in a distillation flask with a few boiling chips to ensure smooth boiling.

-

A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask.

-

A condenser is attached to the side arm of the flask.

-

The flask is gently heated. The liquid will begin to boil and its vapor will rise and surround the thermometer bulb.

-

The temperature at which the vapor temperature remains constant while the liquid is distilling is recorded as the boiling point.[9][10]

-

3. Density Determination

Density is the mass per unit volume of a substance.

-

Apparatus: Pycnometer (specific gravity bottle) or a graduated cylinder and an analytical balance.

-

Procedure (using a pycnometer for higher accuracy):

-

The mass of a clean, dry pycnometer is accurately measured.

-

The pycnometer is filled with the liquid sample, and its mass is measured again.

-

The pycnometer is then emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) at the same temperature, and its mass is measured.

-

The volume of the pycnometer can be calculated from the mass and density of the reference liquid.

-

The density of the sample is then calculated by dividing the mass of the sample by the volume of the pycnometer.[11][12]

-

4. Refractive Index Determination

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance.

-

Apparatus: Abbe refractometer, light source (typically a sodium D line at 589 nm), temperature controller.

-

Procedure:

-

The refractometer is calibrated using a standard of known refractive index.

-

A few drops of the liquid sample are placed on the prism of the refractometer.

-

The prism is closed, and the light source is switched on.

-

The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

The refractive index is read from the instrument's scale. The temperature should be recorded as the refractive index is temperature-dependent.[13][14]

-

Mandatory Visualization

The following diagram illustrates the structural isomerism of dibromobutene, highlighting the relationship between the user-specified compound and other possible isomers.

Isomeric relationships of Dibromobutene.

References

- 1. trans-1,2-Dibromobut-2-ene | C4H6Br2 | CID 10954890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Butene, 1,4-dibromo-, (E)- [webbook.nist.gov]

- 3. Page loading... [guidechem.com]

- 4. (2E)-1,4-Dibromo-2-butene | CAS#:821-06-7 | Chemsrc [chemsrc.com]

- 5. (E)-1,4-Dibromobut-2-ene | 821-06-7 [chemicalbook.com]

- 6. (E)-1,4-Dibromobut-2-ene, CAS 821-06-7, High Purity Industrial Grade Liquid at Attractive Prices [jigspharma.com]

- 7. chembk.com [chembk.com]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. youtube.com [youtube.com]

- 10. byjus.com [byjus.com]

- 11. webassign.net [webassign.net]

- 12. uoanbar.edu.iq [uoanbar.edu.iq]

- 13. athabascau.ca [athabascau.ca]

- 14. jamiesomers.com [jamiesomers.com]

Spectroscopic Profile of (Z)-1,2-Dibromobut-2-ene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for (Z)-1,2-Dibromobut-2-ene. Due to the limited availability of experimentally derived spectra for this specific isomer in public literature, this guide combines theoretical predictions, data from analogous compounds, and generalized experimental protocols to offer a robust analytical framework.

Introduction

(Z)-1,2-Dibromobut-2-ene is a halogenated alkene with the chemical formula C₄H₆Br₂. The "Z" configuration indicates that the higher priority substituents on each carbon of the double bond are on the same side. In this case, the bromine atom and the ethyl group are on the same side of the C2-C3 double bond. The unique stereochemistry of this molecule influences its physical properties and reactivity, making detailed spectroscopic characterization crucial for its identification and use in synthetic chemistry.

Spectroscopic Data

The following tables summarize the expected quantitative spectroscopic data for (Z)-1,2-Dibromobut-2-ene. These values are based on established principles of spectroscopy and data from similar chemical structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for (Z)-1,2-Dibromobut-2-ene

| Protons | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| =CH- | ~ 5.8 - 6.2 | Quartet | ~ 7.0 |

| -CH₂Br | ~ 4.0 - 4.3 | Singlet | - |

| -CH₃ | ~ 1.7 - 2.0 | Triplet | ~ 7.0 |

Table 2: Predicted ¹³C NMR Spectroscopic Data for (Z)-1,2-Dibromobut-2-ene

| Carbon | Chemical Shift (δ) (ppm) |

| C=C (C2) | ~ 125 - 135 |

| C=C (C3) | ~ 120 - 130 |

| -CH₂Br | ~ 30 - 40 |

| -CH₃ | ~ 15 - 25 |

Infrared (IR) Spectroscopy

Table 3: Expected Infrared Absorption Bands for (Z)-1,2-Dibromobut-2-ene

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=C Stretch | 1640 - 1680 | Medium |

| =C-H Stretch | 3000 - 3100 | Medium |

| C-H Stretch (sp³) | 2850 - 3000 | Medium-Strong |

| C-Br Stretch | 500 - 600 | Strong |

Mass Spectrometry (MS)

Table 4: Predicted Major Fragments in the Mass Spectrum of (Z)-1,2-Dibromobut-2-ene

| m/z | Ion | Notes |

| 212, 214, 216 | [C₄H₆Br₂]⁺˙ | Molecular ion peak with characteristic 1:2:1 isotopic pattern for two bromine atoms. |

| 133, 135 | [C₄H₆Br]⁺ | Loss of a bromine radical ([M-Br]⁺). Shows a 1:1 isotopic pattern for one bromine atom. |

| 53 | [C₄H₅]⁺ | Loss of both bromine atoms and one hydrogen atom. |

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectroscopic data for a volatile, halogenated alkene like (Z)-1,2-Dibromobut-2-ene.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to determine the chemical environment of the protons and carbons in the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of (Z)-1,2-Dibromobut-2-ene in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve high homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology:

-

Sample Preparation:

-

Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

-

Solution: Dissolve a small amount of the sample in a suitable IR-transparent solvent (e.g., CCl₄ or CS₂).

-

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the salt plates or the solvent.

-

-

Data Acquisition:

-

Place the sample in the spectrometer's sample compartment.

-

Acquire the sample spectrum over the mid-infrared range (e.g., 4000-400 cm⁻¹).

-

The instrument will automatically subtract the background spectrum from the sample spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system, such as direct injection or through a gas chromatograph (GC-MS).

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI), to generate charged fragments.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: A detector records the abundance of each ion at a specific m/z value.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. The isotopic pattern of bromine should be clearly visible.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of (Z)-1,2-Dibromobut-2-ene.

Caption: Logical workflow for the spectroscopic analysis of (Z)-1,2-Dibromobut-2-ene.

An In-depth Technical Guide to the Chemical Structure and Bonding of 1,2-Dibromobut-2-ene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and bonding of 1,2-dibromobut-2-ene, a halogenated alkene of interest in synthetic chemistry. Due to the limited availability of experimental data, this guide synthesizes information from computational predictions and data from analogous compounds to offer a thorough understanding of its properties.

Chemical Structure and Isomerism

This compound (C₄H₆Br₂) is a four-carbon alkene containing a double bond between carbons 2 and 3, with bromine atoms attached to carbons 1 and 2. The presence of the double bond restricts rotation, leading to the existence of two geometric isomers: (E)-1,2-dibromobut-2-ene and (Z)-1,2-dibromobut-2-ene.

The (Z)-isomer, also referred to as the cis-isomer, has the higher priority substituents on the same side of the double bond. In this case, the bromomethyl group (-CH₂Br) and the bromine atom at position 2 are on the same side. The (E)-isomer, or trans-isomer, has these groups on opposite sides. This stereoisomerism is a critical determinant of the molecule's physical properties and chemical reactivity.

Table 1: Isomer Identification

| Isomer | IUPAC Name | Synonyms | Canonical SMILES |

| (Z) | (Z)-1,2-dibromobut-2-ene | cis-1,2-dibromobut-2-ene | CC=C(Br)CBr |

| (E) | (E)-1,2-dibromobut-2-ene | trans-1,2-dibromobut-2-ene | C/C=C(\Br)/CBr |

Bonding and Molecular Geometry

The core of the this compound structure is the carbon-carbon double bond (C=C), which consists of one sigma (σ) bond and one pi (π) bond. This double bond imparts planarity to the immediate atoms involved. The presence of two electronegative bromine atoms significantly influences the electronic distribution and reactivity of the molecule. The electron-withdrawing nature of the bromine atoms makes the double bond more susceptible to nucleophilic attack.[1]

The specific arrangement of the bromine atoms in the (Z) and (E) isomers leads to different dipole moments and steric environments, which in turn affect their physical properties, such as boiling point and solubility, as well as their reactivity in chemical transformations.

Quantitative Data on Molecular Geometry:

Spectroscopic Data

Detailed experimental spectroscopic data for the individual (E) and (Z) isomers of this compound are not widely reported. However, predictions and data from analogous compounds can provide insight into their expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectra of the two isomers are expected to be distinct. For the (Z)-isomer, the vinylic proton is anticipated to have a characteristic chemical shift.[1] Predicted ¹H NMR chemical shifts for (Z)-1,2-dibromobut-2-ene are available, though experimental verification is needed.

¹³C NMR: The carbon NMR spectra will also differ between the isomers due to the different electronic environments of the carbon atoms.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for (Z)-1,2-Dibromobut-2-ene

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -CH₃ | ~1.7 | ~15 |

| =CH- | ~5.9 | ~125 |

| =C(Br)- | - | ~110 |

| -CH₂Br | ~4.0 | ~30 |

| Note: These are predicted values and may differ from experimental results. |

Infrared (IR) Spectroscopy

The IR spectra of both isomers are expected to show characteristic absorption bands for the C=C double bond stretch, typically in the region of 1640-1680 cm⁻¹. The C-Br stretching vibrations are expected in the fingerprint region, usually between 500 and 700 cm⁻¹. The C-H stretching and bending vibrations for the methyl and methylene groups will also be present.

Synthesis

The stereoselective synthesis of the (Z) and (E) isomers of this compound is a key challenge. A common approach to synthesizing vicinal dihaloalkenes is the addition of halogens to an alkyne.

Synthesis of (Z)-1,2-Dibromobut-2-ene

The direct bromination of but-2-yne is a potential route to (Z)-1,2-dibromobut-2-ene. The stereochemical outcome of this reaction is highly dependent on the reaction conditions and the mechanism. Anti-addition of bromine to the alkyne would yield the (Z)-isomer.[1]

Experimental Protocol:

A detailed, validated experimental protocol for the synthesis of (Z)-1,2-dibromobut-2-ene is not available in the reviewed literature. A general procedure would involve the controlled addition of a solution of bromine in a suitable inert solvent to a solution of but-2-yne at a low temperature to favor the anti-addition pathway.

Conclusion

This compound exists as two distinct geometric isomers, (E) and (Z), with their stereochemistry dictating their physical and chemical properties. While theoretical predictions provide a foundational understanding of their structure and spectroscopic characteristics, there is a notable lack of comprehensive experimental data in the scientific literature. Further research, including detailed synthetic protocols, full spectroscopic characterization, and computational studies on the molecular geometry, is necessary to fully elucidate the properties of these compounds for their potential applications in research and development.

References

An In-depth Technical Guide to the Stereoisomerism and Chirality of 1,2-Dibromobut-2-ene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomerism and chirality of 1,2-dibromobut-2-ene. It details the molecular structure of its stereoisomers, an analysis of their chirality, and a summary of their physical and chemical properties. This document also outlines general synthetic approaches based on available scientific literature.

Stereoisomerism of this compound

This compound (C₄H₆Br₂) is a halogenated alkene that exhibits stereoisomerism due to the restricted rotation around the carbon-carbon double bond. This results in the existence of two geometric isomers: (E)-1,2-dibromobut-2-ene and (Z)-1,2-dibromobut-2-ene. These two isomers are diastereomers, meaning they are stereoisomers that are not mirror images of each other.[1]

-

(E)-1,2-dibromobut-2-ene: In this isomer, the higher priority groups on each carbon of the double bond are on opposite sides. According to Cahn-Ingold-Prelog (CIP) priority rules, the bromine atom on C2 has a higher priority than the methyl group on C3, and the bromomethyl group on C1 has a higher priority than the hydrogen atom on C2.

-

(Z)-1,2-dibromobut-2-ene: In this isomer, the higher priority groups on each carbon of the double bond are on the same side.[1]

The distinct spatial arrangement of the atoms in the (E) and (Z) isomers leads to differences in their physical and chemical properties.

Chirality Analysis

A molecule is chiral if it is non-superimposable on its mirror image and does not have a plane of symmetry. To determine the chirality of the this compound stereoisomers, we must examine their molecular structures for chiral centers and planes of symmetry.

A chiral center is a carbon atom that is bonded to four different groups. In both (E)- and (Z)-1,2-dibromobut-2-ene, none of the carbon atoms fit this description:

-

C1 is bonded to two hydrogen atoms and a bromine atom.

-

C2 and C3 are sp² hybridized and part of the double bond, thus only bonded to three groups.

-

C4 is part of a methyl group and is bonded to three hydrogen atoms.

Furthermore, both the (E) and (Z) isomers of this compound possess a plane of symmetry. The plane of the molecule itself acts as a plane of symmetry. Therefore, both (E)-1,2-dibromobut-2-ene and (Z)-1,2-dibromobut-2-ene are achiral molecules. As they are achiral, they do not have enantiomers.

While the this compound isomers are themselves achiral, they are important precursors in organic synthesis where their specific stereochemistry can be transferred to new molecules, potentially creating chiral centers in the products of subsequent reactions.[1]

Physical and Chemical Properties

Experimental data on the physical properties of the individual stereoisomers of this compound is scarce in the available literature. Much of the reported data is for the related isomers of 1,4-dibromobut-2-ene. However, some computed properties for (E)-1,2-dibromobut-2-ene are available from public databases.

| Property | (E)-1,2-dibromobut-2-ene | (Z)-1,2-dibromobut-2-ene |

| Molecular Formula | C₄H₆Br₂ | C₄H₆Br₂ |

| Molecular Weight | 213.90 g/mol [2] | 213.90 g/mol [1] |

| Boiling Point | Not available | Not available |

| Melting Point | Not available | Not available |

| Density | Not available | Not available |

| Refractive Index | Not available | Not available |

| XLogP3 (Computed) | 2.3[2] | Not available |

Experimental Protocols: General Synthetic Approaches

Synthesis of (Z)-1,2-Dibromobut-2-ene

The synthesis of (Z)-1,2-dihaloalkenes is often achieved through the anti-addition of a halogen to an alkyne. For (Z)-1,2-dibromobut-2-ene, the precursor would be but-2-yne. The direct addition of bromine (Br₂) to but-2-yne can proceed through a bromonium ion intermediate, which typically results in anti-addition, yielding the (E)-isomer. However, stereoselectivity can be influenced by reaction conditions.[1]

Alternative methods for achieving (Z) stereoselectivity in the synthesis of 1,2-dihaloalkenes include palladium-catalyzed coupling reactions of haloalkynes.

Synthesis of (E)-1,2-Dibromobut-2-ene

The (E)-isomer is generally the thermodynamically favored product in the electrophilic halogenation of alkynes. The straightforward approach involves the direct bromination of but-2-yne. The reaction proceeds via a cyclic bromonium ion intermediate. Subsequent attack by a bromide ion occurs from the side opposite to the bromonium bridge (anti-addition), leading to the formation of (E)-1,2-dibromobut-2-ene.

Visualization of Stereoisomeric Relationships

The relationship between the (E) and (Z) isomers of this compound can be visualized as a diastereomeric pair.

Caption: Stereoisomeric relationship of this compound.

References

An In-depth Technical Guide to 1,2-Dibromobut-2-ene

This technical guide provides a comprehensive overview of 1,2-Dibromobut-2-ene, a halogenated alkene of significant interest in synthetic organic chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and reactivity.

Chemical Identity and Properties

This compound exists as two geometric isomers, (Z)-1,2-Dibromobut-2-ene (cis) and (E)-1,2-Dibromobut-2-ene (trans). The CAS Registry Number for the (Z)-isomer is 79629-38-2.[1] A general CAS number for 1,2-dibromo-2-butene is also listed as 20629-39-4.[2] The distinct stereochemistry of these isomers influences their physical properties and chemical reactivity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄H₆Br₂ | [1][2] |

| Molecular Weight | 213.90 g/mol | [1][2] |

| IUPAC Name (Z-isomer) | (Z)-1,2-dibromobut-2-ene | [1] |

| IUPAC Name (E-isomer) | (E)-1,2-dibromobut-2-ene | [3] |

| Canonical SMILES | CC=C(CBr)Br | [1] |

| Isomeric SMILES (Z-isomer) | C/C=C(/CBr)\Br | [1] |

| Isomeric SMILES (E-isomer) | C/C=C(\CBr)/Br | [3] |

| InChI Key (Z-isomer) | VFPLAXWLJIGINL-RQOWECAXSA-N | [1] |

| InChI Key (E-isomer) | VFPLAXWLJIGINL-DUXPYHPUSA-N | [3] |

Table 2: Spectroscopic Data for (Z)-1,2-Dibromobut-2-ene

| Spectroscopic Technique | Characteristic Features | Reference |

| ¹H NMR | The vinylic proton (=CH-) signal is a key indicator of the (Z)-configuration. A signal around 5.85 ppm has been reported for similar structures. | [1] |

| ¹³C NMR | Provides information on the carbon skeleton. | [1] |

| Infrared (IR) Spectroscopy | C=C double bond stretching is expected in the 1640-1680 cm⁻¹ region. The sp² C-H stretch of the vinylic proton is anticipated just above 3000 cm⁻¹, while sp³ C-H stretches for the methyl and methylene groups appear just below 3000 cm⁻¹. | [1] |

| Mass Spectrometry (MS) | The molecular ion (M⁺) peak will show a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). | [1] |

Synthesis of this compound

A primary method for the synthesis of 1,2-dibromoalkenes is the direct bromination of an alkyne. For this compound, the starting material is but-2-yne. The stereochemical outcome of this reaction is crucial, with the potential to form both (E) and (Z) isomers.[1]

Experimental Protocol: Synthesis of (Z)-1,2-Dibromobut-2-ene via Bromination of But-2-yne

This protocol is a generalized procedure based on the principles of electrophilic addition of bromine to alkynes.

Materials:

-

But-2-yne

-

Liquid Bromine (Br₂)

-

An inert solvent (e.g., dichloromethane, carbon tetrachloride)

-

Sodium thiosulfate solution (for quenching)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Standard laboratory glassware for reactions under inert atmosphere and work-up.

Procedure:

-

Dissolve but-2-yne in an inert solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) and at a controlled temperature, typically low to moderate.

-

Slowly add a solution of liquid bromine in the same inert solvent to the stirred solution of but-2-yne. The addition rate should be controlled to maintain the desired reaction temperature.

-

After the addition is complete, allow the reaction mixture to stir for a specified period to ensure complete conversion.

-

Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate to remove any unreacted bromine.

-

Perform a liquid-liquid extraction to isolate the product. The organic layer is then washed with brine and dried over an anhydrous drying agent.

-

The solvent is removed under reduced pressure to yield the crude product.

-

Purification of the (Z)-1,2-Dibromobut-2-ene from the crude product mixture can be achieved by fractional distillation or column chromatography.

Logical Workflow for the Synthesis of (Z)-1,2-Dibromobut-2-ene

Caption: Workflow for the synthesis of (Z)-1,2-Dibromobut-2-ene.

Reactivity and Synthetic Applications

(Z)-1,2-Dibromobut-2-ene is a versatile synthetic intermediate due to the presence of two bromine atoms and a carbon-carbon double bond. These functional groups can be independently or sequentially modified.

Key Reactions:

-

Nucleophilic Substitution: The bromine atoms can be substituted by various nucleophiles. Substitution can occur at either the vinylic (C2) or the allylic (C1) carbon, proceeding through different mechanisms.

-

Elimination Reactions: Treatment with a strong base can lead to dehydrobromination, forming alkynes or dienes.

-

Addition Reactions: The double bond can undergo electrophilic addition reactions. The stereochemistry of the starting (Z)-isomer plays a significant role in determining the stereochemistry of the product.[1]

-

Cycloaddition Reactions: The double bond has the potential to act as a dienophile in Diels-Alder reactions, although specific examples are not widely documented.[1]

Signaling Pathway of Key Reactions

References

An In-depth Technical Guide on the Discovery and History of 1,2-Dibromobut-2-ene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of 1,2-dibromobut-2-ene. It is intended for researchers, scientists, and professionals in drug development who are interested in the chemistry and applications of halogenated alkenes. This document details the key synthetic methodologies, including stereoselective routes to the (E) and (Z) isomers, and presents a compilation of their physical and spectroscopic properties. Furthermore, it explores the reactivity of this compound and its utility as a versatile intermediate in organic synthesis.

Introduction

Halogenated alkenes are a class of organic compounds that have found wide application in various fields, including pharmaceuticals, agrochemicals, and materials science. Their utility stems from the unique reactivity conferred by the presence of both a carbon-carbon double bond and one or more halogen atoms. This compound, a member of this class, exists as two geometric isomers, (E)-1,2-dibromobut-2-ene and (Z)-1,2-dibromobut-2-ene. The distinct spatial arrangement of the bromine atoms in these isomers leads to differences in their physical properties and chemical reactivity, making their stereoselective synthesis a topic of significant interest.

While the precise historical moment of the first synthesis of this compound is not definitively documented in readily available literature, its discovery is intrinsically linked to the broader exploration of alkene and alkyne halogenation reactions that gained momentum in the 19th and early 20th centuries. The systematic study of the addition of halogens to unsaturated hydrocarbons laid the fundamental groundwork for the preparation and understanding of compounds like this compound.

Physicochemical Properties

The physical and chemical properties of the (E) and (Z) isomers of this compound are summarized in the table below. The data has been compiled from various sources, and in cases where experimental values for this compound were unavailable, data for the closely related and structurally similar 1,4-dibromobut-2-ene isomers are provided for comparative purposes.

| Property | (E)-1,2-Dibromobut-2-ene | (Z)-1,2-Dibromobut-2-ene | (E)-1,4-Dibromobut-2-ene | (Z)-1,4-Dibromobut-2-ene |

| Molecular Formula | C₄H₆Br₂ | C₄H₆Br₂ | C₄H₆Br₂ | C₄H₆Br₂ |

| Molecular Weight | 213.90 g/mol [1] | 213.90 g/mol | 213.90 g/mol [2] | 213.9 g/mol [3] |

| CAS Number | 3355-28-0 (trans)[1] | 79629-38-2 (cis) | 821-06-7[4][5] | 6974-12-5[3] |

| Appearance | - | - | Colorless to pale yellow liquid or white crystal[2][5] | White crystal[3] |

| Boiling Point | - | - | 205 °C (lit.)[2][4] | 203 °C at 760 mmHg[3] |

| Melting Point | - | - | 48-53 °C[4] | 48-51 °C (lit.)[3] |

| Density | - | - | 1.9393 g/cm³ (estimate)[2] | 1.867 g/cm³[3] |

| Refractive Index | - | - | 1.5361 (estimate)[2] | 1.542[3] |

Synthesis of this compound

The primary and most direct route for the synthesis of this compound is the electrophilic addition of bromine (Br₂) to but-2-yne. This reaction is a classic example of alkyne halogenation and its stereochemical outcome is a key aspect of its utility.

Stereoselective Synthesis from But-2-yne

The addition of bromine to an alkyne typically proceeds via an anti-addition mechanism. This stereospecificity is crucial for the selective synthesis of either the (E) or (Z) isomer of the resulting dibromoalkene. In the case of but-2-yne, the reaction pathway involves the formation of a cyclic bromonium ion intermediate, which is then attacked by a bromide ion from the opposite face, leading to the trans (or E) product.

Caption: Stereoselective synthesis of (E)-1,2-Dibromobut-2-ene.

While the anti-addition is generally favored, the synthesis of the (Z)-isomer can be achieved, although it is often less straightforward. Some methods may involve radical addition mechanisms or the use of specific reagents and conditions that favor syn-addition.[6]

Experimental Protocols

General Procedure for the Bromination of an Alkene

The following is a general experimental protocol for the bromination of an alkene, which can be adapted for the synthesis of this compound from but-2-yne.

Materials:

-

trans-Stilbene (as a model alkene)

-

Ethanol

-

47% Hydrobromic acid

-

30% Hydrogen peroxide

-

Saturated sodium bicarbonate solution

Procedure:

-

Dissolve the alkene (e.g., 0.200 g of trans-stilbene) in a suitable solvent (e.g., 8 mL of ethanol) in a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture to reflux.

-

Slowly add hydrobromic acid (e.g., 1.0 mL of 47% HBr) dropwise through the condenser.

-

Slowly add hydrogen peroxide (e.g., 0.6 mL of 30% H₂O₂) dropwise. In situ generation of bromine will occur.

-

Continue refluxing the mixture until the reaction is complete, often indicated by a color change.

-

Cool the reaction mixture to room temperature.

-

Neutralize any excess acid with a saturated solution of sodium bicarbonate.

-

Cool the mixture in an ice-water bath to precipitate the product.

-

Isolate the solid product by vacuum filtration and wash with cold solvent.

-

Dry the product to obtain the 1,2-dibromoalkane.

(Adapted from a procedure for the bromination of trans-stilbene)[7]

Spectroscopic Characterization

The structural elucidation and stereochemical assignment of the (E) and (Z) isomers of this compound are primarily achieved through spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

-

¹H NMR Spectroscopy: The chemical shifts and coupling constants of the vinylic and allylic protons are distinct for the (E) and (Z) isomers. The Nuclear Overhauser Effect (NOE) can be used to definitively determine the stereochemistry, as protons in close spatial proximity in the (Z)-isomer will show an NOE correlation that is absent in the (E)-isomer.

-

¹³C NMR Spectroscopy: The chemical shifts of the sp² and sp³ hybridized carbons will differ between the two isomers.

-

Infrared (IR) Spectroscopy: The C=C stretching vibration in the IR spectrum can provide information about the substitution pattern of the double bond. This stretching frequency typically appears in the 1640-1680 cm⁻¹ region.[8]

Reactions of this compound

This compound is a versatile synthetic intermediate that can undergo a variety of chemical transformations, making it a valuable building block in organic synthesis.

Dehydrobromination

Treatment of this compound with a strong base can lead to the elimination of one or two molecules of hydrogen bromide. Elimination of one equivalent of HBr can produce a bromoalkyne, while double dehydrobromination can regenerate the alkyne, but-2-yne. The regioselectivity and stereoselectivity of these elimination reactions are dependent on the reaction conditions and the base used.

Caption: Dehydrobromination of this compound.

Nucleophilic Substitution

The bromine atoms in this compound can be displaced by nucleophiles. These substitution reactions can occur at either the vinylic or allylic positions, depending on the substrate, nucleophile, and reaction conditions.

Conversion to other Functional Groups

The carbon-bromine bonds in this compound can be transformed into other functional groups through various reactions, including coupling reactions (e.g., Suzuki, Stille) and reactions with organometallic reagents. This versatility allows for the synthesis of a wide range of substituted butene derivatives.

Conclusion

This compound, with its (E) and (Z) isomers, represents a historically significant and synthetically versatile class of halogenated alkenes. While the specific details of its initial discovery are intertwined with the broader history of organic chemistry, its synthesis, primarily through the stereospecific bromination of but-2-yne, is well-understood. The distinct properties and reactivity of its isomers make it a valuable tool for organic chemists in the construction of complex molecules, with potential applications in drug discovery and materials science. Further research into novel stereoselective synthetic methods and applications of this compound continues to be an active area of investigation.

References

- 1. trans-1,2-Dibromobut-2-ene | C4H6Br2 | CID 10954890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. lookchem.com [lookchem.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. Page loading... [guidechem.com]

- 6. Stereoselective synthesis of (Z/E)-1,2-dibromoalkenes from terminal alkynes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. d.web.umkc.edu [d.web.umkc.edu]

- 8. 2-Butene, 1,2-dibromo-, (Z)- | 79629-38-2 | Benchchem [benchchem.com]

Health and Safety for 1,2-Dibromobut-2-ene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available health and safety information for 1,2-Dibromobut-2-ene and its isomers. It is intended for informational purposes for a professional audience and is not a substitute for a formal risk assessment. Always consult the most current Safety Data Sheet (SDS) for any chemical before handling and adhere to all institutional and regulatory safety protocols. The information for this compound is limited, and data for related compounds has been included to provide a more complete understanding of potential hazards.

Chemical Identification and Physical Properties

This compound is a halogenated alkene with the molecular formula C₄H₆Br₂. It exists as two geometric isomers: (Z)-1,2-dibromobut-2-ene (cis) and (E)-1,2-dibromobut-2-ene (trans)[1][2]. Much of the available safety data pertains to the related isomer, (E)-1,4-dibromobut-2-ene. It is crucial to distinguish between these isomers as their physical and chemical properties, and potentially their toxicological profiles, may differ.

Table 1: Physical and Chemical Properties of Dibromobutene Isomers

| Property | (Z)-1,2-Dibromobut-2-ene | (E)-1,2-Dibromobut-2-ene | (E)-1,4-Dibromobut-2-ene |

| CAS Number | 79629-38-2[1] | 10954890 (PubChem CID)[2] | 821-06-7[3] |

| Molecular Formula | C₄H₆Br₂[1] | C₄H₆Br₂[2] | C₄H₆Br₂[3] |

| Molecular Weight | 213.90 g/mol [1] | 213.90 g/mol [2] | 213.9 g/mol [3] |

| Appearance | Not specified | Not specified | White to light yellow crystal powder[4] |

| Melting Point | Not specified | Not specified | 48 - 53 °C[5] |

| Boiling Point | Not specified | Not specified | 205 °C @ 760 mmHg[5] |

| Flash Point | Not specified | Not specified | > 113 °C[5] |

| Solubility | Insoluble in water[4] | Not specified | No information available[5] |

| Stability | Not specified | Not specified | Light sensitive[5] |

Toxicological Information

Table 2: Acute Toxicity Data for (E)-1,4-Dibromobut-2-ene

| Test | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 62 mg/kg | [5] |

2.1 Summary of Potential Health Effects (Based on (E)-1,4-Dibromobut-2-ene)

-

Acute Toxicity: Toxic if swallowed[3]. May be harmful if inhaled or absorbed through the skin[3].

-

Skin Corrosion/Irritation: Causes severe skin burns[3].

-

Eye Damage/Irritation: Causes serious eye damage[3].

-

Respiratory Effects: Material is extremely destructive to the tissue of the mucous membranes and upper respiratory tract[3].

-

Other Symptoms: May cause lachrymation (tearing) and is a vesicant (blistering agent)[3].

Experimental Protocols

Detailed experimental protocols for the toxicological testing of this compound are not available in the public literature. Below is a generalized protocol for an acute oral toxicity (LD50) study, based on established methodologies, which illustrates how such data would be obtained.

3.1 Representative Protocol: Acute Oral Toxicity (LD50) - Up-and-Down Procedure (UDP)

This protocol is a modification of the OECD 425 guideline and aims to reduce the number of animals used[7].

-

Test Animals: Healthy, young adult nulliparous and non-pregnant female rats (e.g., Wistar strain), 8-12 weeks old. Animals are acclimated to laboratory conditions for at least 5 days.

-

Housing: Animals are housed in individual cages with controlled temperature, humidity, and a 12-hour light/dark cycle. They have free access to standard laboratory diet and drinking water.

-

Dose Preparation: The test substance is prepared in a suitable vehicle (e.g., corn oil). A series of dose levels are selected with a constant multiplicative factor between doses (e.g., 1.5).

-

Administration: Animals are fasted overnight prior to dosing. The test substance is administered by oral gavage in a single dose. The volume administered is kept constant by varying the concentration of the dosing solution.

-

Procedure:

-

A single animal is dosed at a level just below the best estimate of the LD50.

-

If the animal survives, the next animal is dosed at a higher level.

-

If the animal dies, the next animal is dosed at a lower level.

-

Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

-

-

Data Analysis: The LD50 is calculated using the maximum likelihood method. Observations of toxicity, body weight changes, and necropsy findings are also recorded.

Safe Handling and Storage

4.1 Engineering Controls

-

Work in a well-ventilated area, preferably in a certified chemical fume hood[5].

-

Ensure that eyewash stations and safety showers are readily accessible[5].

4.2 Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield[5].

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and clothing to prevent skin exposure[5].

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols, use a NIOSH/MSHA approved respirator with an organic vapor cartridge[5].

4.3 Handling Procedures

-

Avoid contact with skin, eyes, and clothing[8].

-

Do not breathe dust or vapors[8].

-

Wash hands thoroughly after handling[8].

-

Keep away from ignition sources as the compound is combustible[5].

4.4 Storage

-

Store in a cool, dry, and well-ventilated area[5].

-

Keep containers tightly closed[5].

-

The compound is light-sensitive; store in a light-resistant container[5].

-

Incompatible with strong oxidizing agents and strong bases[5].

Emergency Procedures

5.1 First Aid Measures

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention[5].

-

Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention[5].

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention[5].

-

Ingestion: Do NOT induce vomiting. Call a physician immediately[5].

5.2 Spill and Leak Procedures

-

Evacuate personnel from the area.

-

Wear appropriate PPE, including respiratory protection.

-

For solid spills, sweep up and shovel into a suitable container for disposal. Avoid creating dust[3].

-

For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

-

Ventilate the area and wash the spill site after material pickup is complete.

5.3 Firefighting Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide[3].

-

Hazards from Combustion: Burning may produce toxic fumes of carbon monoxide, carbon dioxide, and hydrogen bromide[5].

-

Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear[5].

Visualizations

6.1 Logical Relationship: Emergency First Aid for Exposure

Caption: Emergency first aid procedures following exposure to this compound.

6.2 Experimental Workflow: Safe Handling in a Laboratory Setting

Caption: A typical workflow for the safe handling of this compound in a lab.

6.3 Hypothetical Signaling Pathway: Metabolic Activation and Toxicity

Disclaimer: This is a hypothetical pathway based on the known metabolism of other halogenated hydrocarbons like 1,2-dibromoethane and is for illustrative purposes only. No specific signaling pathway data exists for this compound.

Caption: Hypothetical metabolic activation of this compound leading to toxicity.

References

- 1. 2-Butene, 1,2-dibromo-, (Z)- | 79629-38-2 | Benchchem [benchchem.com]

- 2. trans-1,2-Dibromobut-2-ene | C4H6Br2 | CID 10954890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. dept.harpercollege.edu [dept.harpercollege.edu]

- 4. Page loading... [wap.guidechem.com]

- 5. fishersci.com [fishersci.com]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. enamine.net [enamine.net]

- 8. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the IUPAC Nomenclature and Stereoselective Synthesis of 1,2-Dibromobut-2-ene Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the IUPAC nomenclature, stereoselective synthesis, and spectroscopic characterization of the (E) and (Z) isomers of 1,2-dibromobut-2-ene. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis and drug development, where a precise understanding and control of stereochemistry are paramount.

IUPAC Nomenclature

The nomenclature of the geometric isomers of this compound is determined by the Cahn-Ingold-Prelog (CIP) priority rules, which assign priorities to the substituents on the atoms of the double bond.

-

Structure:

-

The core structure is a four-carbon chain with a double bond starting at the second carbon (but-2-ene).

-

Two bromine atoms are attached at positions 1 and 2.

-

-

Isomers:

-

(Z)-1,2-dibromobut-2-ene: The (Z) configuration (from the German zusammen, meaning "together") is assigned when the higher priority groups on each carbon of the double bond are on the same side. In this case, at C2, the bromine atom has a higher priority than the ethyl group. At C1, the bromine atom has a higher priority than the hydrogen atom. As the two bromine atoms are on the same side of the double bond, this isomer is designated as (Z).

-

(E)-1,2-dibromobut-2-ene: The (E) configuration (from the German entgegen, meaning "opposite") is assigned when the higher priority groups on each carbon of the double bond are on opposite sides. Here, the bromine at C2 and the bromine at C1 are on opposite sides of the double bond, leading to the (E) designation.[1]

-

Quantitative Data Summary

Experimental data for the isomers of this compound is not widely available in public databases. The following table summarizes available computed data and provides a template for the inclusion of experimental data as it becomes available through targeted synthesis and characterization.

| Property | (E)-1,2-dibromobut-2-ene | (Z)-1,2-dibromobut-2-ene |

| Molecular Formula | C₄H₆Br₂ | C₄H₆Br₂ |

| Molecular Weight | 213.90 g/mol | 213.90 g/mol |

| IUPAC Name | (E)-1,2-dibromobut-2-ene | (Z)-1,2-dibromobut-2-ene |

| CAS Number | Not available | 79629-38-2 |

| Boiling Point | Data not available | Data not available |

| Melting Point | Data not available | Data not available |

| ¹H NMR (CDCl₃) | Data not available | Data not available |

| ¹³C NMR (CDCl₃) | Data not available | Data not available |

| IR Spectrum (cm⁻¹) | Data not available | Data not available |

Experimental Protocols for Stereoselective Synthesis

Recent advancements have enabled the stereoselective synthesis of both (E) and (Z)-1,2-dibromoalkenes from terminal alkynes, utilizing N-bromosuccinimide (NBS) as the bromine source under different catalytic conditions. The following protocols are based on the findings reported by Wang et al. in Organic Chemistry Frontiers (2023).

Synthesis of (Z)-1,2-dibromobut-2-ene

This procedure employs a silver and methanesulfonic acid co-catalyzed reaction for the Z-selective synthesis.

-

Materials:

-

1-Butyne

-

N-Bromosuccinimide (NBS)

-

Silver(I) oxide (Ag₂O)

-

Methanesulfonic acid (CH₃SO₃H)

-

Dichloromethane (DCM)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating plate

-

-

Procedure:

-

To a solution of 1-butyne (1.0 mmol) in dichloromethane (5.0 mL) in a round-bottom flask, add N-bromosuccinimide (2.2 mmol).

-

To this mixture, add silver(I) oxide (0.1 mmol) and methanesulfonic acid (0.2 mmol).

-

Stir the reaction mixture at room temperature for 12 hours.

-

Upon completion (monitored by TLC or GC-MS), quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with dichloromethane (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield (Z)-1,2-dibromobut-2-ene.

-

Synthesis of (E)-1,2-dibromobut-2-ene

This protocol utilizes a triphenylphosphine-promoted reaction for the E-selective synthesis.

-

Materials:

-

1-Butyne

-

N-Bromosuccinimide (NBS)

-

Triphenylphosphine (PPh₃)

-

Acetonitrile (CH₃CN)

-

Standard glassware for organic synthesis

-

Magnetic stirrer

-

-

Procedure:

-

In a round-bottom flask, dissolve 1-butyne (1.0 mmol) and triphenylphosphine (1.2 mmol) in acetonitrile (5.0 mL).

-

Add N-bromosuccinimide (2.2 mmol) to the solution in portions over 10 minutes.

-

Stir the reaction mixture at room temperature for 30 minutes.

-

After the reaction is complete, remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain (E)-1,2-dibromobut-2-ene.

-

Visualizations

Stereoselective Synthesis Pathways

The following diagram illustrates the divergent synthetic pathways to obtain the (E) and (Z) isomers of this compound from a common starting material, 1-butyne.

References

Reactivity of the Carbon-Bromine Bond in 1,2-Dibromobut-2-ene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the carbon-bromine (C-Br) bond in 1,2-dibromobut-2-ene. This compound, existing as two geometric isomers, (Z)- and (E)-1,2-dibromobut-2-ene, is a versatile substrate in organic synthesis. The presence of two bromine atoms, one on a vinylic and the other on an allylic carbon, imparts distinct and often competing reaction pathways. This guide will delve into the key reactions, including nucleophilic substitution and elimination, highlighting the influence of stereochemistry and reaction conditions on the product distribution. While specific kinetic and quantitative yield data for this compound are not extensively available in the public domain, this guide extrapolates from the well-established principles of organic chemistry and data from analogous vinylic and allylic halides to provide a robust framework for understanding and predicting its chemical behavior.

Introduction

This compound is a halogenated alkene that serves as a valuable intermediate in the synthesis of a variety of organic molecules.[1] The reactivity of this compound is dominated by the two carbon-bromine bonds, which are susceptible to cleavage under various conditions. The electronic environment of the C-Br bonds is significantly influenced by the adjacent carbon-carbon double bond, leading to a rich and complex chemistry. Understanding the factors that govern the reactivity of these bonds is crucial for controlling reaction outcomes and designing efficient synthetic strategies.

Molecular Structure:

-

IUPAC Name: this compound

-

Molecular Formula: C₄H₆Br₂

-

Isomers: (Z)-1,2-dibromobut-2-ene and (E)-1,2-dibromobut-2-ene

The (Z)-isomer has the two bromine atoms on the same side of the double bond, while the (E)-isomer has them on opposite sides. This stereochemical difference plays a significant role in the reactivity and the stereochemical outcome of its reactions.[1]

Key Reaction Pathways

The primary reaction pathways involving the C-Br bonds in this compound are nucleophilic substitution and elimination reactions. The presence of both a vinylic and an allylic bromide allows for competition between different mechanistic routes.

Nucleophilic Substitution Reactions

Nucleophilic substitution in this compound can occur at either the vinylic (C2) or the allylic (C1) carbon.

-

At the Vinylic Carbon (C2): Substitution at a vinylic carbon is generally more challenging than at a saturated carbon. The increased s-character of the sp² hybridized carbon makes the C-Br bond stronger and shorter. Furthermore, the electron density of the π-bond can repel incoming nucleophiles.[3] Reactions at this position often proceed through an addition-elimination mechanism (SNV) or a concerted SN2-like pathway under specific conditions.[4][5]

-

At the Allylic Carbon (C1): The C-Br bond at the allylic position is more reactive towards nucleophilic substitution. This is due to the stabilization of the resulting carbocation intermediate (in an SN1-type reaction) or the transition state (in an SN2-type reaction) by resonance with the adjacent double bond.

The choice of nucleophile, solvent, and temperature will significantly influence the regioselectivity of the substitution.

Elimination Reactions

Treatment of this compound with a strong base can induce elimination reactions, leading to the formation of alkynes or dienes through dehydrobromination.[1] The most common mechanism for such reactions is the E2 (bimolecular elimination) mechanism, which is a single-step concerted process.[6]

The stereochemistry of the starting material is crucial in determining the product of an E2 reaction, which typically proceeds via an anti-periplanar arrangement of the departing hydrogen and bromide.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in the literature, the following tables provide a generalized overview of expected outcomes based on the principles of organic chemistry.

Table 1: Physical Properties of this compound Isomers

| Property | (Z)-1,2-dibromobut-2-ene | (E)-1,2-dibromobut-2-ene |

| CAS Number | 79629-38-2[1] | 10954890 (PubChem CID)[2] |

| Molecular Weight | 213.90 g/mol [1] | 213.90 g/mol [2] |

| Appearance | Data not available | Colorless liquid |

Table 2: Expected Product Distribution in Reactions of this compound

| Reaction Type | Reagents & Conditions | Major Product(s) | Minor Product(s) |

| Nucleophilic Substitution | Strong, non-bulky nucleophile (e.g., CN⁻, RS⁻) in a polar aprotic solvent | Allylic substitution product | Vinylic substitution product |

| Weak nucleophile/protic solvent (e.g., H₂O, ROH) | Mixture of allylic and vinylic substitution products | Elimination products | |

| Elimination | Strong, bulky base (e.g., t-BuOK) | But-1-yne | 1-Bromobut-1-ene |

| Strong, non-bulky base (e.g., NaOEt) | 1-Bromobut-1-ene | Buta-1,2-diene |

Note: The product ratios are highly dependent on the specific reaction conditions and the stereochemistry of the starting material. The information presented is a qualitative prediction.

Experimental Protocols

General Procedure for Nucleophilic Substitution

A solution of this compound in a suitable polar aprotic solvent (e.g., DMF, DMSO) is treated with a stoichiometric amount of the desired nucleophile. The reaction mixture is stirred at a controlled temperature (ranging from room temperature to elevated temperatures depending on the nucleophile's reactivity) and monitored by techniques such as TLC or GC-MS. Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques like extraction and column chromatography.

General Procedure for Elimination Reaction

To a solution of this compound in an appropriate solvent (e.g., THF, ethanol), a strong base (e.g., potassium tert-butoxide, sodium ethoxide) is added portion-wise at a controlled temperature (often cooled to 0 °C to manage exothermicity). The reaction is stirred for a specified period and monitored for the disappearance of the starting material. The reaction is then quenched, and the volatile products can be collected by distillation or the non-volatile products isolated by extraction and purified by chromatography.

Visualization of Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the key reaction mechanisms.

Caption: Nucleophilic substitution pathways for this compound.

Caption: Elimination reaction pathways for this compound.

Caption: General experimental workflow for reactions of this compound.

Conclusion

This compound is a reactive and versatile building block in organic synthesis. The presence of two distinct carbon-bromine bonds, one vinylic and one allylic, allows for a range of chemical transformations, primarily nucleophilic substitution and elimination reactions. The stereochemistry of the starting material and the choice of reagents and reaction conditions are critical in directing the reaction towards the desired product. While a detailed quantitative understanding of its reactivity is still an area for further investigation, the principles outlined in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors. Further experimental studies are warranted to fully elucidate the kinetic and thermodynamic parameters of its reactions, which would enable more precise control over its chemical transformations.

References

- 1. 2-Butene, 1,2-dibromo-, (Z)- | 79629-38-2 | Benchchem [benchchem.com]

- 2. trans-1,2-Dibromobut-2-ene | C4H6Br2 | CID 10954890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent advances in our mechanistic understanding of S(N)V reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stereospecific alkenylidene homologation of organoboronates by SNV reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

Solubility Profile of 1,2-Dibromobut-2-ene in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,2-dibromobut-2-ene, a halogenated alkene of interest in organic synthesis. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the predicted qualitative solubility based on the general principles of intermolecular forces and provides a detailed, generalized experimental protocol for its determination.

Predicted Qualitative Solubility of this compound

The solubility of a substance is primarily governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be soluble in one another. This compound is a relatively nonpolar molecule with dipole-dipole interactions and London dispersion forces being its primary intermolecular attractions. Its solubility in various common organic solvents can be predicted as follows:

| Solvent Class | Common Examples | Predicted Solubility | Rationale |

| Nonpolar Solvents | Hexane, Toluene, Benzene | High | The intermolecular forces in nonpolar solvents (primarily London dispersion forces) are similar to those in this compound. The energy required to break the existing bonds in both the solute and the solvent is comparable to the energy released when new solute-solvent bonds are formed.[1][2][3][4] |

| Polar Aprotic Solvents | Acetone, Ethyl Acetate | Moderate to High | These solvents possess dipole-dipole interactions, which can interact favorably with the polar C-Br bonds in this compound. While there is a slight mismatch in polarity, solubility is generally expected to be good. |

| Polar Protic Solvents | Ethanol, Methanol | Low to Moderate | The strong hydrogen bonding network in polar protic solvents is a dominant intermolecular force. The energy required to disrupt these hydrogen bonds is significant, and the interactions between the haloalkane and the solvent molecules may not be strong enough to compensate for this energy input, leading to lower solubility.[4] |

| Highly Polar Solvents | Water | Very Low / Insoluble | As a polar protic solvent with strong hydrogen bonding, water is a poor solvent for nonpolar to weakly polar organic compounds like this compound. The energy required to break the hydrogen bonds between water molecules is much greater than the energy released from the weak interactions with the haloalkane.[2][5] Haloalkanes are generally only slightly soluble in water.[2][3][5] |

Experimental Protocol for Qualitative Solubility Determination

This section outlines a general procedure for determining the qualitative solubility of a compound like this compound in various organic solvents.

Materials:

-

This compound (solute)

-

A selection of dry organic solvents (e.g., hexane, toluene, acetone, ethyl acetate, ethanol, methanol)

-

Small test tubes or vials (e.g., 13x100 mm)

-

Vortex mixer or magnetic stirrer

-

Pipettes or graduated cylinders for measuring solvent volumes

-

Balance for weighing the solute (if solid) or a micropipette for liquid solute

-

Safety goggles, lab coat, and appropriate gloves

Procedure:

-

Sample Preparation:

-

If this compound is a solid, weigh approximately 10-20 mg of the compound into a clean, dry test tube.

-

If it is a liquid, add 1-2 drops (approximately 20-40 µL) to the test tube.

-

-

Solvent Addition:

-

Add the selected solvent to the test tube in small increments (e.g., 0.1 mL at a time).

-

-

Mixing:

-

After each addition of the solvent, vigorously agitate the mixture using a vortex mixer or a magnetic stirrer for at least 30 seconds to ensure thorough mixing and facilitate dissolution.

-

-

Observation:

-

Visually inspect the solution after each solvent addition and mixing step. A compound is considered soluble if it completely dissolves, forming a clear, homogeneous solution with no visible particles or separate liquid phase.

-

-

Categorization of Solubility:

-

Soluble: If the compound dissolves completely in approximately 1 mL of the solvent.

-

Slightly Soluble: If the compound requires a larger volume of solvent (e.g., up to 3 mL) to dissolve completely.

-

Insoluble: If a significant portion of the compound remains undissolved even after the addition of 3 mL of the solvent.

-

-

Repeat for Each Solvent:

-

Repeat steps 1-5 for each of the selected organic solvents to build a comprehensive solubility profile.

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handle this compound and all organic solvents with care, as they may be hazardous. Consult the Safety Data Sheet (SDS) for each chemical before use.

Experimental Workflow for Qualitative Solubility Determination

The following diagram illustrates the logical steps involved in the experimental protocol described above.

Caption: Workflow for determining the qualitative solubility of a compound.

References

An In-depth Technical Guide to the Stereochemistry of 1,2-Dibromobut-2-ene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereochemistry of 1,2-dibromobut-2-ene, a halogenated alkene with notable applications in organic synthesis. The document details the distinct properties and synthesis of its (E) and (Z) stereoisomers, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate key concepts. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating a deeper understanding of the stereochemical nuances of this compound and its utility in synthetic strategies.

Introduction

This compound is a vicinal dihaloalkene that exists as two geometric isomers: (E)-1,2-dibromobut-2-ene and (Z)-1,2-dibromobut-2-ene. The spatial arrangement of the bromine atoms relative to the carbon-carbon double bond dictates the distinct physical, chemical, and spectroscopic properties of each isomer.[1] Understanding the stereochemistry of these isomers is crucial for their application as intermediates in stereospecific reactions, a cornerstone of modern synthetic organic chemistry and drug development.[1] The fixed geometry of the double bond in each isomer influences their reactivity and the stereochemical outcome of subsequent reactions.[1]

Stereoisomers of this compound

The two stereoisomers of this compound are diastereomers, meaning they are not mirror images of each other. The restricted rotation around the carbon-carbon double bond is responsible for the existence of these distinct geometric forms.[1]

-

(E)-1,2-Dibromobut-2-ene (trans-isomer): In the (E)-isomer, the bromine atoms are on opposite sides of the double bond.

-

(Z)-1,2-Dibromobut-2-ene (cis-isomer): In the (Z)-isomer, the bromine atoms are on the same side of the double bond.[1]

The differing spatial arrangements of the bulky bromine atoms lead to variations in steric hindrance and dipole moments, which in turn affect their physical properties and reactivity.

Physical and Spectroscopic Properties

Table 1: Computed Physical Properties of this compound Stereoisomers

| Property | (E)-1,2-Dibromobut-2-ene | (Z)-1,2-dibromobut-2-ene |

| Molecular Formula | C₄H₆Br₂ | C₄H₆Br₂ |

| Molecular Weight | 213.90 g/mol [2] | 213.90 g/mol [1] |

| IUPAC Name | (E)-1,2-dibromobut-2-ene[2] | (Z)-1,2-dibromobut-2-ene[1] |

| CAS Number | Not available | 79629-38-2[1] |

Note: The physical properties listed are computed values and should be used as estimations in the absence of experimentally determined data.

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are indispensable for the definitive identification and characterization of the (E) and (Z) isomers. Although specific experimental spectra for this compound are scarce in publicly available literature, the expected 1H and 13C NMR spectral features can be predicted based on the principles of stereochemistry and the known effects of substituents on chemical shifts.

Synthesis of this compound Stereoisomers

The primary and most stereospecific method for the synthesis of this compound is the electrophilic addition of bromine (Br₂) to but-2-yne. The stereochemical outcome of this reaction is dictated by the mechanism of bromine addition to alkynes.

Reaction Pathway: Bromination of But-2-yne

The bromination of an alkyne proceeds via an anti-addition mechanism. This means that the two bromine atoms add to opposite faces of the alkyne triple bond. This stereospecificity is key to selectively synthesizing the (E) and (Z) isomers of the resulting di-bromoalkene. The reaction proceeds through a cyclic bromonium ion intermediate.

Caption: Reaction pathway for the bromination of but-2-yne.

Experimental Protocol: Stereoselective Synthesis of (E)-1,2-Dibromobut-2-ene

While a specific protocol for this compound is not widely published, a general procedure for the anti-addition of bromine to an alkyne can be adapted.

Materials:

-

But-2-yne

-

Liquid Bromine (Br₂)

-

Inert solvent (e.g., dichloromethane, carbon tetrachloride)

-

Reaction flask equipped with a dropping funnel and a stirrer

-

Ice bath

-

Apparatus for quenching and work-up (e.g., separatory funnel, sodium thiosulfate solution)

Procedure:

-

Dissolve but-2-yne in an inert solvent in the reaction flask and cool the mixture in an ice bath.

-

Slowly add a solution of bromine in the same solvent dropwise from the dropping funnel with constant stirring. The characteristic red-brown color of bromine should disappear as it reacts.

-

Continue the addition until a faint bromine color persists, indicating the completion of the reaction.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.

-

Perform an aqueous work-up by extracting the organic layer with a separatory funnel.

-

Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., magnesium sulfate).

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the product by distillation or chromatography to isolate the (E)-1,2-dibromobut-2-ene.

Note: Due to the anti-addition mechanism, the major product of this reaction is expected to be the (E)-isomer. The formation of the (Z)-isomer would require a syn-addition pathway, which is generally not favored in the electrophilic addition of halogens to alkynes.

Logical Relationships and Stereochemical Control

The stereochemical outcome of the synthesis is a direct consequence of the reaction mechanism. The formation of the cyclic bromonium ion intermediate is crucial in directing the incoming bromide ion to attack from the opposite face, resulting in the observed anti-addition.

Caption: Logical workflow of stereochemical control.

Conclusion

The stereochemistry of this compound is a clear illustration of how reaction mechanisms govern the three-dimensional structure of molecules. The preferential formation of the (E)-isomer through the anti-addition of bromine to but-2-yne highlights the principles of stereoselective synthesis. For professionals in drug development and organic synthesis, a firm grasp of these concepts is essential for the rational design and construction of complex molecules with specific stereochemical requirements. Further research to experimentally determine the precise physical and spectroscopic properties of both the (E) and (Z) isomers would be a valuable contribution to the field.

References

An In-depth Technical Guide to the Synthesis and Characterization of 1,2-Dibromobut-2-ene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,2-dibromobut-2-ene, a valuable intermediate in organic synthesis. This document details the stereoselective synthesis from 2-butyne, outlines detailed experimental protocols, and presents key characterization data.

Introduction

This compound is a halogenated alkene that serves as a versatile building block in the synthesis of more complex molecules. Its reactivity, governed by the presence of a carbon-carbon double bond and two bromine atoms, allows for a variety of chemical transformations. The stereochemistry of the double bond (E or Z) plays a crucial role in the outcome of subsequent reactions, making stereoselective synthesis a key consideration. The direct bromination of an alkyne, such as 2-butyne, is a common method for the preparation of 1,2-dihaloalkenes.[1] The stereochemical course of this addition reaction is highly dependent on the reaction conditions.

Synthesis of this compound

The primary synthetic route to this compound is the electrophilic addition of bromine (Br₂) to 2-butyne. This reaction can proceed via different mechanisms, leading to either the (E) or (Z) isomer. Stereocontrol is a critical aspect of this synthesis.[1]

Synthesis Pathway

The synthesis involves the direct reaction of 2-butyne with molecular bromine. The stereochemical outcome is influenced by factors such as the solvent and the presence of radical inhibitors or initiators.

Experimental Protocol: Stereoselective Bromination of 2-Butyne

This protocol is a generalized procedure based on the principles of electrophilic addition of bromine to alkynes.

Materials:

-

2-Butyne

-